![molecular formula C22H18N4O2S3 B13135100 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide CAS No. 62752-08-3](/img/structure/B13135100.png)
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenylthio groups and a sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylthio groups. This is followed by the reaction with 4-methylbenzenesulfonamide under suitable conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide or triazine ring.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio groups can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for biological studies, including enzyme inhibition and antimicrobial activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The triazine ring and phenylthio groups may also contribute to its overall biological activity by interacting with cellular components and disrupting normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives and sulfonamides, such as:
- 4,6-Bis(phenylthio)-1,3,5-triazine
- N-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine
- 4,6-Dichloro-1,3,5-triazine
Uniqueness
What sets N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide apart is its combination of a triazine ring with phenylthio groups and a sulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
62752-08-3 |
|---|---|
Fórmula molecular |
C22H18N4O2S3 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N4O2S3/c1-16-12-14-19(15-13-16)31(27,28)26-20-23-21(29-17-8-4-2-5-9-17)25-22(24-20)30-18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24,25,26) |
Clave InChI |
WOIMRLYEGLOISG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=N2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



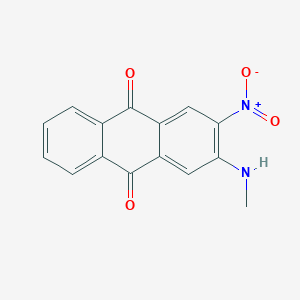
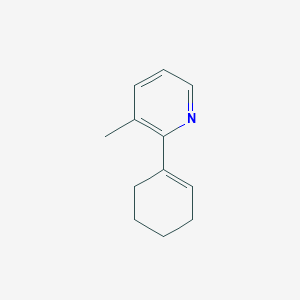
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
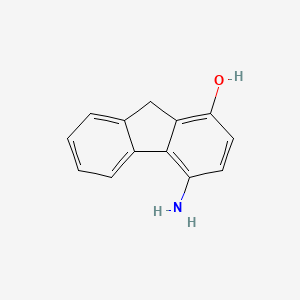
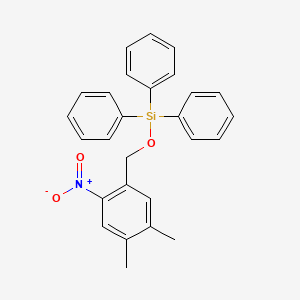
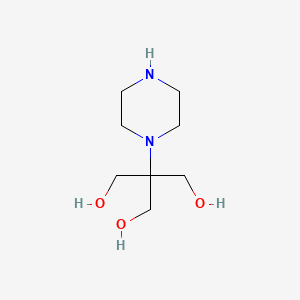
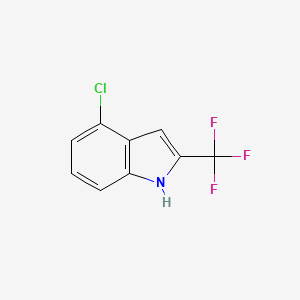
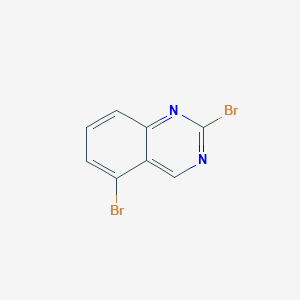
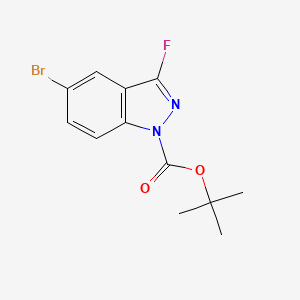
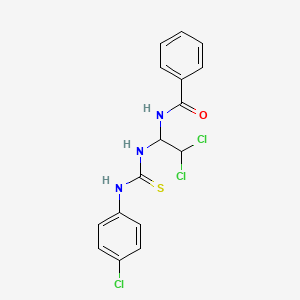
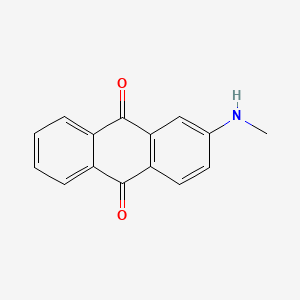

![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
